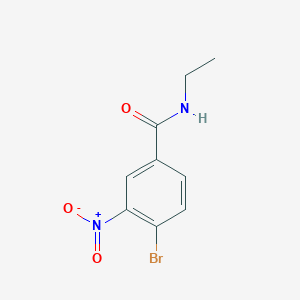

4-Bromo-N-ethyl-3-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-ethyl-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O3/c1-2-11-9(13)6-3-4-7(10)8(5-6)12(14)15/h3-5H,2H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAINLIMJMMFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595782 | |

| Record name | 4-Bromo-N-ethyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096291-52-9 | |

| Record name | 4-Bromo-N-ethyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo N Ethyl 3 Nitrobenzamide and Analogues

Established Synthetic Pathways to Substituted Benzamides

Traditional routes to substituted benzamides often involve a two-step process: activation of a carboxylic acid, followed by reaction with an amine. More contemporary methods may form the carbon-nitrogen bond directly through catalysis.

A primary and widely used method for synthesizing N-substituted benzamides is the reaction between an acyl chloride and an amine. chemguide.co.uk In the context of nitro-substituted compounds, this involves reacting a nitrobenzoyl chloride with a suitable amine. The reaction between ethanoyl chloride and ethylamine (B1201723), for instance, is a violent reaction that produces N-ethylethanamide and ethylammonium (B1618946) chloride. libretexts.org

The underlying mechanism is a nucleophilic addition-elimination. libretexts.orgchemguide.co.uk The carbon atom of the acyl chloride group is electron-deficient due to the electronegativity of the attached oxygen and chlorine atoms, making it susceptible to attack. chemguide.co.uk The amine, such as ethylamine, acts as a nucleophile, with the lone pair of electrons on the nitrogen atom attacking the electrophilic carbonyl carbon. libretexts.orgchemguide.co.uk This leads to the formation of a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond reforms, and a chloride ion is eliminated. A final deprotonation step, often by another molecule of the amine, yields the final N-substituted amide and an ammonium (B1175870) salt byproduct. libretexts.orgchemguide.co.uk

This reaction pathway is generally applicable to a wide range of acyl chlorides and primary or secondary amines. chemguide.co.uk For the synthesis of 4-Bromo-N-ethyl-3-nitrobenzamide, the corresponding 4-bromo-3-nitrobenzoyl chloride would be reacted with ethylamine.

Modern synthetic chemistry has seen the development of powerful transition-metal-catalyzed cross-coupling reactions for C-N bond formation. Copper-catalyzed amination, in particular, has emerged as a valuable tool for coupling aryl halides with amines. researchgate.netrsc.org These methods are advantageous for constructing molecules like bromo-substituted benzamides, sometimes under milder conditions than classical approaches.

Recent advancements have produced copper-based catalytic systems capable of aminating aryl bromides that are sensitive to base. chemistryviews.org For example, a system using CuI with an N,N'-diarylbenzene-1,2-diamine ligand and a weaker base like sodium trimethylsilanolate (NaOTMS) has proven effective. chemistryviews.org This approach extends the scope of copper-catalyzed C–N coupling to include substrates with functional groups like amides or enolizable ketones. chemistryviews.org The reactions can often be performed at moderate temperatures (e.g., 24–70 °C) in solvents like DMSO, affording high yields. chemistryviews.org

The design of new anionic ligands has been central to improving these reactions, enabling the amination of diverse aryl and heteroaryl bromides at room temperature. nih.gov These ligands can lower the energy barrier for the crucial oxidative addition step in the catalytic cycle. nih.gov A patent for the synthesis of 4-bromobenzamide (B181206) describes using a copper salt (like cuprous chloride) with a 1,10-phenanthroline (B135089) ligand to catalyze the reaction. google.com

Targeted Synthesis of 4-Bromo-N-ethyl-3-nitrobenzamide

The specific synthesis of 4-Bromo-N-ethyl-3-nitrobenzamide requires a multi-step approach, beginning with the synthesis of a key precursor followed by the crucial amide bond formation step.

The primary precursor for 4-Bromo-N-ethyl-3-nitrobenzamide is 4-bromo-3-nitrobenzoic acid. The synthesis of this precursor from simpler starting materials like benzene (B151609) or toluene (B28343) requires careful consideration of the directing effects of substituents on the aromatic ring. quora.comquora.com

One common retrosynthetic analysis concludes that 4-bromo-3-nitrobenzoic acid should be made from 4-bromobenzoic acid. quora.comquora.com This is because the carboxyl group is a meta-director, while the bromine atom is an ortho-, para-director. Nitrating 4-bromobenzoic acid will direct the incoming nitro group to the position ortho to the bromine and meta to the carboxyl group (the 3-position). quora.comquora.com

A typical synthetic sequence starting from benzene is as follows: quora.comquora.com

Bromination: Benzene is reacted with bromine in the presence of a Lewis acid catalyst to form bromobenzene.

Friedel-Crafts Acylation: Bromobenzene is acylated with acetyl chloride and aluminum chloride to yield 4-bromoacetophenone. The para product is the major isomer.

Oxidation: The acetyl group of 4-bromoacetophenone is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄), forming 4-bromobenzoic acid.

Nitration: Finally, 4-bromobenzoic acid is nitrated with a mixture of nitric acid and sulfuric acid to cleanly yield the desired product, 4-bromo-3-nitrobenzoic acid. quora.comquora.com

| Step | Reaction | Reagents | Product |

| 1 | Bromination | Br₂, FeBr₃ | Bromobenzene |

| 2 | Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Bromoacetophenone |

| 3 | Oxidation | KMnO₄ | 4-Bromobenzoic acid |

| 4 | Nitration | HNO₃, H₂SO₄ | 4-Bromo-3-nitrobenzoic acid |

Once 4-bromo-3-nitrobenzoic acid is obtained, the final step is the formation of the amide bond with ethylamine. This can be achieved through two main strategies: conversion to an acyl chloride or direct coupling.

Via Acyl Chloride: The carboxylic acid is first converted to the more reactive 4-bromo-3-nitrobenzoyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting acyl chloride is then reacted with ethylamine, often in a suitable solvent with a base to neutralize the HCl byproduct, to form 4-Bromo-N-ethyl-3-nitrobenzamide. chemguide.co.uklibretexts.org

Direct Amide Coupling: To avoid handling reactive acyl chlorides, direct coupling of the carboxylic acid and amine is often preferred. This requires the use of coupling reagents. rsc.org A variety of reagents have been developed to facilitate amide bond formation, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxybenzotriazole (HOBt). nih.govluxembourg-bio.com These reagents activate the carboxylic acid by forming an active ester intermediate, which then readily reacts with the amine. luxembourg-bio.comnih.gov The use of EDC with HOBt is a common combination that can improve yields and minimize side reactions. nih.govluxembourg-bio.com

A general procedure using coupling reagents would involve stirring 4-bromo-3-nitrobenzoic acid, ethylamine, a coupling agent like EDC, and an additive like HOBt in an appropriate solvent such as DMF or CH₂Cl₂. nih.gov Optimization of stoichiometry, temperature, and reaction time is crucial for maximizing yield and purity.

| Coupling Reagent Combination | Common Solvent | Typical Temperature | Purpose of Additive (e.g., HOBt) |

| EDC / HOBt | DMF, CH₂Cl₂ | Room Temperature | Suppress side reactions, avoid racemization nih.govnih.gov |

| HATU / DIPEA | DMF | Room Temperature | Powerful coupling for challenging cases nih.gov |

| BOP-Cl / Et₃N | CH₂Cl₂ | Room Temperature | Alternative for specific substrates nih.gov |

Advanced Synthetic Approaches to Related Benzamide (B126) Derivatives

The synthesis of complex benzamides and related structures benefits from a range of advanced synthetic methodologies. These techniques offer alternative pathways that can provide improved selectivity, functional group tolerance, and efficiency.

One such approach involves the rearrangement of N-2-nitrophenyl-hydrazonyl-bromide-derived nitrile imines for the mild and rapid formation of amide bonds. nih.gov This method generates an N-hydroxybenzotriazole activated ester in situ, avoiding the need for external activating agents. nih.gov

Modern cross-coupling reactions are also heavily utilized. For instance, the synthesis of N-(1,3,4-thiadiazol-2-yl)amide derivatives has been accomplished using palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions to construct complex precursors, which are then subjected to amide condensation reactions. acs.org These powerful reactions allow for the modular assembly of highly functionalized molecules that would be difficult to prepare using classical methods.

Exploration of Transition Metal Catalysis in Benzamide Synthesis

The formation of the amide bond in benzamides has been significantly advanced by transition metal catalysis, offering alternatives to traditional coupling-reagent-based methods. These catalytic strategies often provide higher efficiency and atom economy. acs.org

Recent decades have seen the rise of transition-metal-catalyzed cross-dehydrogenative coupling reactions for the direct formation of aryl C–N bonds. nih.gov These methods bypass the need for pre-functionalized starting materials, which is a significant step towards more efficient synthesis. acs.orgnih.gov Various benzamide derivatives have been successfully synthesized using catalysts based on cobalt, nickel, and iridium for C–H amination coupling reactions. nih.gov

Another powerful approach is the direct C-H amination, where a C-H bond is converted into a C-N bond. ibs.re.kr While many protocols require harsh conditions and external oxidants, the use of organic azides as the nitrogen source allows for milder reaction conditions. acs.org The general mechanism involves a chelation-assisted C-H bond cleavage to form a metallacycle, followed by C-N bond formation via a metal-nitrenoid intermediate. acs.org Catalysts based on rhodium, ruthenium, and cobalt have been prominent in these transformations. acs.orgacs.org

Table 1: Examples of Transition Metal-Catalyzed Benzamide Synthesis

| Catalyst System | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Rhodium(III) | C-H Dienylation | Benzamides, Allenyl Carbonates | Provides access to dienylated benzamides which are precursors for complex scaffolds. acs.org |

| Copper(I)-DMEDA | Cross-Coupling | Aryl Bromide, Benzamide | Effective for coupling aryl halides with benzamides in the final steps of synthesis. uniurb.it |

| Iridium(III) | C-H Amination | Benzamides, Alkylamines | Catalyzes amination with primary alkylamines, though secondary amines are inactive. nih.gov |

| Palladium/Photoredox | C-H Amination | Biaryl compounds | Combined catalysis allows for the synthesis of complex nitrogen-containing heterocycles like carbazoles. ibs.re.kr |

Stereoselective and Green Chemistry Methodologies for Benzamide Scaffolds

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com In benzamide synthesis, this often involves solvent-free reactions, the use of safer catalysts, and improving atom economy. chemmethod.comtandfonline.com

A prominent green method is the direct amidation of carboxylic acids and amines catalyzed by boric acid or borate (B1201080) esters. sciepub.comnih.gov This approach avoids the poor atom economy of many traditional coupling reagents. sciepub.comnih.gov Boric acid-catalyzed reactions can often be performed under solvent-free conditions by heating a mixture of the carboxylic acid and amine source, such as urea. bohrium.comyoutube.com The only byproduct in direct amidation is water, which can be removed to drive the reaction forward. mdpi.com

Stereoselective synthesis is crucial for producing chiral molecules with specific biological activities. While 4-Bromo-N-ethyl-3-nitrobenzamide itself is achiral, methods developed for related structures are noteworthy. For instance, rhodium-catalyzed reactions of benzamides with 1-sulfonyl-1,2,3-triazoles can produce fully substituted (Z)-α-amido-enaminones stereoselectively. rsc.org Similarly, highly stereoselective methods for synthesizing Z-enamides have been developed using palladium-catalyzed cross-couplings with vinylbenziodoxolone (VBX) reagents. nih.gov Electrophilic cyclization of 2-(1-alkynyl)benzamides can also proceed with high stereoselectivity to yield cyclic imidates. nih.gov

Table 2: Green Chemistry Approaches for Benzamide Synthesis

| Methodology | Catalyst/Conditions | Advantages |

|---|---|---|

| Direct Amidation | Boric Acid / Heat | Solvent-free, avoids hazardous coupling reagents, good yields. sciepub.combohrium.com |

| Direct Amidation | Borate Esters | High efficiency, broad substrate scope including unprotected amino acids, simple purification. nih.gov |

| Acylation with Enol Esters | Vinyl Benzoate / Room Temp | Solvent- and activation-free, easy isolation of products. tandfonline.com |

| Methoxymethylation | Mn(I) / Methanol (B129727) | Uses methanol as both reagent and solvent, liberates dihydrogen as the only byproduct. rsc.org |

Derivatization and Functionalization Strategies of 4-Bromo-N-ethyl-3-nitrobenzamide

The structure of 4-Bromo-N-ethyl-3-nitrobenzamide contains several functional groups—a bromine atom, a nitro group, and an N-ethyl amide—that can be chemically modified to create a variety of derivatives.

The nitro group is a versatile functional handle. It can be selectively reduced to an amino group using various reagents, such as iron catalysts with silanes, which offers chemoselectivity in the presence of other reducible groups. nih.gov The resulting 3-amino-4-bromo-N-ethylbenzamide opens up numerous possibilities for further derivatization, such as diazotization reactions or coupling with other molecules to form more complex structures.

The bromine atom on the aromatic ring is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, including alkyl, aryl, or other amino groups, at the 4-position of the benzamide ring.

Furthermore, the amide nitrogen itself can potentially be functionalized. For instance, N-alkylation or N-arylation reactions could be explored, although this might require specific catalytic conditions to achieve selectively. The entire molecule can also act as a building block. For example, compounds with similar bromo-amine structures have been used as derivatization reagents for the analysis of biological acids, highlighting the potential utility of functionalized benzamides in analytical chemistry. nih.gov The presence of the electron-withdrawing nitro group also influences the reactivity of the aromatic ring, potentially allowing for nucleophilic aromatic substitution reactions under certain conditions.

Structural Elucidation and Conformational Analysis of 4 Bromo N Ethyl 3 Nitrobenzamide

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the structure of a chemical compound. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce connectivity, identify functional groups, and ascertain the molecular weight.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Specific ¹H and ¹³C NMR spectral data for 4-Bromo-N-ethyl-3-nitrobenzamide are not available in published literature.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule.

¹H NMR would identify all unique proton environments in the molecule. For 4-Bromo-N-ethyl-3-nitrobenzamide, this would include distinct signals for the protons on the aromatic ring, the methylene (B1212753) (-CH₂-) group, and the methyl (-CH₃) group of the ethyl substituent. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet, quartet), and integration values would confirm the connectivity. For instance, the aromatic protons would likely appear as complex multiplets in the downfield region (typically 7.0-8.5 ppm). The ethyl group would be expected to show a quartet for the methylene protons coupled to the methyl protons, and a triplet for the methyl protons coupled to the methylene protons.

¹³C NMR would detect all unique carbon atoms. The spectrum would show distinct signals for the aromatic carbons (some attached to hydrogen, one to the bromine, one to the nitro group, and one to the amide group), the carbonyl carbon of the amide, and the two carbons of the ethyl group.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Detailed experimental Infrared (IR) and Raman spectra for 4-Bromo-N-ethyl-3-nitrobenzamide have not been publicly documented.

Vibrational spectroscopy measures the absorption of energy corresponding to the vibrations of specific bonds within a molecule, which is crucial for identifying functional groups.

Infrared (IR) Spectroscopy: An IR spectrum of the compound would be expected to show characteristic absorption bands confirming key functional groups. These would include:

N-H stretch: A moderate to strong band around 3300 cm⁻¹ from the amide N-H.

C-H stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the ethyl group just below 3000 cm⁻¹.

C=O stretch (Amide I band): A strong, sharp absorption typically in the range of 1650-1680 cm⁻¹.

N-H bend (Amide II band): A moderate band around 1550 cm⁻¹.

NO₂ stretches: Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

C-Br stretch: A band in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

While the monoisotopic mass can be calculated, detailed experimental mass spectrometry data showing fragmentation patterns for 4-Bromo-N-ethyl-3-nitrobenzamide is not available in the reviewed literature.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. The molecular formula is C₉H₉BrN₂O₃. bldpharm.com

Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the mass of the entire molecule. Due to the presence of bromine, this peak would appear as a characteristic pair of signals (M⁺ and M+2⁺) of nearly equal intensity, because of the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. The calculated monoisotopic mass is approximately 271.98 g/mol .

Nitrogen Rule: The presence of two nitrogen atoms would result in an even nominal molecular weight, which is consistent with the calculated value of approximately 272 g/mol .

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the ethyl group, cleavage of the amide bond, and loss of the nitro group, leading to fragment ions that could be used to piece together the molecular structure.

X-ray Crystallography and Solid-State Structure

No published single-crystal X-ray diffraction studies for 4-Bromo-N-ethyl-3-nitrobenzamide were found. Therefore, experimental data on its crystal system, space group, unit cell parameters, and intramolecular interactions are unavailable.

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. For a related compound, 4-Bromo-N-(2-nitrophenyl)benzamide, a detailed crystallographic study has been published, revealing a triclinic crystal system with a P-1 space group. rsc.org

Single Crystal X-ray Diffraction: Determination of Crystal System, Space Group, and Unit Cell Parameters

As no crystallographic study has been published, the crystal system, space group, and unit cell dimensions for 4-Bromo-N-ethyl-3-nitrobenzamide remain undetermined. Such a study would require growing a suitable single crystal of the compound and analyzing its diffraction pattern to determine these fundamental parameters of its solid-state lattice.

Analysis of Intramolecular Interactions: Hydrogen Bonding and Torsional Angles

Without a crystal structure, a definitive analysis of the intramolecular interactions is not possible.

A crystallographic study would precisely measure key intramolecular features:

Hydrogen Bonding: It is highly probable that an intramolecular hydrogen bond exists between the amide N-H proton and an oxygen atom of the adjacent ortho-nitro group. This type of interaction is common in similar structures and significantly influences the planarity and conformation of the molecule. rsc.org

Torsional Angles: The analysis would reveal the torsional angle (dihedral angle) between the plane of the benzene (B151609) ring and the plane of the amide group. This angle indicates the degree of twist in the molecule, which affects electronic conjugation between the aromatic ring and the carbonyl group. The orientation of the nitro group relative to the benzene ring would also be determined.

Examination of Intermolecular Interactions and Crystal Packing Motifs

Without crystallographic data, any discussion of intermolecular interactions and crystal packing motifs for 4-bromo-N-ethyl-3-nitrobenzamide remains speculative. However, based on the functional groups present, several types of interactions would be anticipated to govern its solid-state architecture. The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), suggesting the formation of hydrogen-bonded chains or networks. The nitro group is also a strong hydrogen bond acceptor.

A comparative analysis with structurally related compounds, such as other substituted benzamides, could offer potential models for its crystal packing. For instance, studies on other benzamides have revealed common packing motifs, including dimers and catemeric chains formed through hydrogen bonding.

Table 1: Potential Intermolecular Interactions in 4-Bromo-N-ethyl-3-nitrobenzamide

| Interaction Type | Donor/Acceptor Groups | Potential Role in Crystal Packing |

| Hydrogen Bonding | N-H (donor), C=O (acceptor), NO2 (acceptor) | Formation of primary structural motifs (e.g., chains, dimers) |

| Halogen Bonding | C-Br (donor) | Directional interactions contributing to lattice stability |

| π-π Stacking | Phenyl Ring | Stabilization through aromatic ring interactions |

| van der Waals Forces | Entire Molecule | General cohesive forces |

Conformational Dynamics and Stereochemical Considerations

The conformational flexibility of 4-bromo-N-ethyl-3-nitrobenzamide would primarily revolve around rotation about several key single bonds. The most significant of these is the C-N bond of the amide linkage and the C-C bond connecting the carbonyl group to the phenyl ring.

The rotation around the C-N amide bond is generally restricted due to its partial double bond character, leading to the possibility of cis and trans isomers. In most N-substituted benzamides, the trans conformation is significantly more stable.

The torsion angle between the plane of the phenyl ring and the amide group is another critical conformational parameter. This rotation is influenced by the steric hindrance imposed by the substituents on the ring and the N-ethyl group, as well as by electronic effects. The presence of the ortho-nitro group could lead to a non-planar arrangement to minimize steric strain.

The ethyl group attached to the nitrogen atom also possesses rotational freedom, which could lead to multiple, energetically similar conformations. Computational modeling, such as Density Functional Theory (DFT) calculations, could provide valuable theoretical insights into the preferred conformations and the energy barriers between them, but such studies specific to 4-bromo-N-ethyl-3-nitrobenzamide have not been published.

Computational Chemistry and Quantum Mechanical Studies of 4 Bromo N Ethyl 3 Nitrobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for predicting the properties of molecules. By calculating the electron density, DFT methods can accurately determine the geometry and electronic structure of "4-Bromo-N-ethyl-3-nitrobenzamide".

Geometry Optimization and Electronic Structure Analysis

The electronic structure analysis involves examining the distribution of electrons within the molecule. The nitro group, being a strong electron-withdrawing group, and the bromine atom, with its notable electronegativity, are expected to significantly influence the electron density distribution across the aromatic ring and the amide linkage. This, in turn, affects the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Structural Parameters of 4-Bromo-N-ethyl-3-nitrobenzamide (Illustrative)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-Br | ~1.90 |

| C-N (amide) | ~1.35 |

| C=O | ~1.23 |

| N-C (ethyl) | ~1.47 |

| Bond Angles (°) ** | |

| O=C-N | ~122 |

| C-C-Br | ~119 |

| C-C-NO2 | ~120 |

| Dihedral Angles (°) ** | |

| O=C-N-C (ethyl) | ~180 (trans) |

| Aromatic Ring - Amide Plane | ~15-30 |

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO indicates the ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. nih.gov

For "4-Bromo-N-ethyl-3-nitrobenzamide," the HOMO is expected to be localized on the electron-rich regions, likely the bromine atom and the phenyl ring, while the LUMO would be concentrated on the electron-deficient nitro group and the carbonyl carbon of the amide. The HOMO-LUMO energy gap can be used to calculate various reactivity descriptors, such as chemical hardness, softness, and electronegativity, which provide a quantitative measure of the molecule's reactivity. nih.govresearchgate.net

Table 2: Predicted Frontier Orbital Properties of 4-Bromo-N-ethyl-3-nitrobenzamide (Illustrative)

| Parameter | Predicted Value (eV) |

| HOMO Energy | ~ -7.0 |

| LUMO Energy | ~ -2.5 |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 |

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MESP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

In "4-Bromo-N-ethyl-3-nitrobenzamide," the MESP map would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, making them sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atom of the amide group and potentially regions near the carbon atoms attached to the electron-withdrawing groups would exhibit a positive potential, indicating them as sites for nucleophilic interaction. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Conformational Sampling and Stability Assessment

While DFT provides a static picture of the molecule's most stable conformation, MD simulations allow for the exploration of the full conformational landscape. By simulating the molecule's movement over a period of time, different low-energy conformations can be identified. For "4-Bromo-N-ethyl-3-nitrobenzamide," MD simulations would reveal the rotational freedom of the N-ethyl group and any flexibility in the dihedral angle between the phenyl ring and the amide group. The stability of different conformers can be assessed by analyzing their potential energy over the simulation trajectory. This is particularly relevant for understanding how the molecule might adapt its shape in different environments, such as in solution or when interacting with a biological target.

Ligand-Target Interaction Dynamics (where applicable for derivatives)

In the context of drug design, where derivatives of "4-Bromo-N-ethyl-3-nitrobenzamide" might be considered, MD simulations are invaluable for studying their interaction with biological targets like enzymes or receptors. nih.gov These simulations can predict the binding mode of the ligand within the active site and assess the stability of the ligand-protein complex over time. nih.gov By analyzing the trajectories, key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity can be identified. nih.gov For instance, MD simulations could reveal how the bromine atom and the nitro group participate in specific interactions that enhance or diminish the binding of a derivative to its target. nih.gov

Quantum Chemical Parameters and Reactivity Indices

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. These methods allow for the calculation of various descriptors that quantify a molecule's stability, reactivity, and electronic properties.

Calculation of Global and Local Reactivity Descriptors

Global reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are central to chemical reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): A measure of resistance to change in electron distribution. η = (I - A) / 2

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions. S = 1 / (2η)

While specific values for 4-Bromo-N-ethyl-3-nitrobenzamide are not published, studies on similar molecules, such as 4-acetamido-3-nitrobenzoic acid and its derivatives, provide illustrative examples of the data that can be obtained through DFT calculations. For instance, calculations on these related compounds using the B3LYP/6-311G level of theory have yielded HOMO-LUMO gaps that are instrumental in assessing their relative stability and reactivity. nih.gov

Table 1: Illustrative Global Reactivity Descriptors for a Related Compound (4-acetamido-3-nitrobenzoic acid)

| Parameter | Value (Illustrative) |

| EHOMO | -7.5 eV |

| ELUMO | -3.2 eV |

| Energy Gap (ΔE) | 4.3 eV |

| Ionization Potential (I) | 7.5 eV |

| Electron Affinity (A) | 3.2 eV |

| Electronegativity (χ) | 5.35 |

| Chemical Hardness (η) | 2.15 |

| Chemical Softness (S) | 0.23 |

Note: The values in this table are representative and based on calculations for structurally related molecules. They are intended for illustrative purposes only.

Local reactivity descriptors, such as the Fukui function, provide insight into which atoms within a molecule are most susceptible to nucleophilic or electrophilic attack. This information is critical for predicting reaction mechanisms and designing new synthetic pathways.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule, primarily through the calculation of its polarizability (α) and first-order hyperpolarizability (β). These parameters describe how the electron cloud of a molecule is distorted by an external electric field. Large hyperpolarizability values are indicative of a strong NLO response.

The prediction of NLO properties often involves DFT and time-dependent DFT (TD-DFT) calculations. For a molecule to exhibit significant NLO activity, it typically requires a combination of electron-donating and electron-withdrawing groups connected by a π-conjugated system, leading to a large change in dipole moment upon excitation. In 4-Bromo-N-ethyl-3-nitrobenzamide, the nitro group acts as a strong electron-withdrawing group, while the bromo and amide functionalities can modulate the electronic properties of the aromatic ring.

Studies on other organic molecules with donor-π-acceptor architectures have shown a direct correlation between a small HOMO-LUMO gap and high hyperpolarizability values. researchgate.net While specific NLO calculations for 4-Bromo-N-ethyl-3-nitrobenzamide are not available, the analysis of related nitroaromatic compounds suggests that it may possess NLO properties worthy of investigation. nih.gov

Table 2: Illustrative NLO Properties for a Related Nitroaromatic Compound

| Parameter | Value (Illustrative) |

| Dipole Moment (μ) | 5.0 D |

| Polarizability (α) | 25 x 10-24 esu |

| First Hyperpolarizability (β) | 15 x 10-30 esu |

Note: The values in this table are representative and based on calculations for structurally related molecules. They are intended for illustrative purposes only.

Molecular Docking and Binding Affinity Predictions (for biologically active derivatives)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Another study focused on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as potential antidiabetic agents targeting α-glucosidase and α-amylase. nih.gov Molecular docking simulations of these compounds showed that they formed key hydrogen bonding and hydrophobic interactions with amino acid residues in the active sites of these enzymes. nih.gov

For a hypothetical biologically active derivative of 4-Bromo-N-ethyl-3-nitrobenzamide, a molecular docking study would involve:

Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank.

Preparing the protein structure by adding hydrogen atoms and assigning charges.

Generating a 3D conformation of the ligand (the benzamide (B126) derivative).

Using a docking program to search for the optimal binding pose of the ligand within the protein's active site.

Scoring the binding poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

The results of such a study would provide valuable insights into the potential mechanism of action and could guide the synthesis of more potent derivatives.

Table 3: Illustrative Molecular Docking Results for a Nitrobenzamide Derivative with a Target Protein

| Target Protein | Ligand (Illustrative) | Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) |

| Inducible Nitric Oxide Synthase (iNOS) | A nitrobenzamide derivative | -8.5 | ARG382, TYR367, GLN257 |

| α-Glucosidase | A nitrobenzamide derivative | -9.2 | ASP215, GLU277, HIS351 |

Note: The data in this table is representative of findings for other nitrobenzamide derivatives and is intended for illustrative purposes only.

Reaction Mechanisms and Chemical Transformations of 4 Bromo N Ethyl 3 Nitrobenzamide

Nucleophilic Aromatic Substitution Reactions on the Brominated Benzene (B151609) Ring

The benzene ring of 4-Bromo-N-ethyl-3-nitrobenzamide is susceptible to nucleophilic aromatic substitution (SNAr), a fundamental process in organic chemistry. mdpi.com The presence of the electron-withdrawing nitro group, positioned ortho and para to the bromine atom, significantly activates the ring towards nucleophilic attack. echemi.comyoutube.com This activation facilitates the displacement of the bromine atom, a good leaving group, by a variety of nucleophiles.

The mechanism of SNAr reactions typically involves a two-step addition-elimination process. echemi.com A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The negative charge of this complex is delocalized over the aromatic ring and is particularly stabilized by the nitro group. In the subsequent step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored.

The rate of these substitution reactions is influenced by both steric and electronic factors. ncert.nic.in The electrophilicity of the carbon attached to the bromine is enhanced by the -R effect of the nitro group, making it more susceptible to nucleophilic attack. echemi.com Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to the formation of a diverse range of substituted benzamide (B126) derivatives. For instance, reaction with amines would yield diamino derivatives, while reaction with alkoxides would produce alkoxy-substituted benzamides.

Reactions Involving the Nitro Group: Reduction and Derivative Formation

The nitro group in 4-Bromo-N-ethyl-3-nitrobenzamide is a key functional group that can undergo several important transformations, most notably reduction to an amino group. This reduction is a fundamental process in the synthesis of anilines and their derivatives. unimi.it A variety of reducing agents can be employed for this transformation, ranging from classic methods like the Béchamp reduction using iron in acidic media to more modern catalytic hydrogenation techniques. unimi.it The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule to avoid unwanted side reactions.

The reduction of the nitro group proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, ultimately yielding the corresponding amine. unimi.it The resulting 3-amino-4-bromo-N-ethylbenzamide is a valuable intermediate for further functionalization. The newly formed amino group can participate in a wide array of reactions, such as diazotization followed by Sandmeyer or Schiemann reactions to introduce a variety of substituents. It can also undergo acylation, alkylation, or be used as a nucleophile in condensation reactions.

The nitro group itself can also be involved in other transformations. For example, under certain conditions, it can be displaced by nucleophiles, although this is less common than substitution of the bromine atom. The reactivity of the nitro group adds another layer of versatility to the synthetic utility of 4-Bromo-N-ethyl-3-nitrobenzamide.

Amide Hydrolysis and Transamidation Reactions

The ethylamide group of 4-Bromo-N-ethyl-3-nitrobenzamide can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 4-bromo-3-nitrobenzoic acid, and ethylamine (B1201723). nih.govbyjus.com This reaction is a classic transformation of amides and is often used to unmask a carboxylic acid functional group. The rate of hydrolysis is dependent on the reaction conditions, with strong acids or bases and elevated temperatures typically accelerating the process.

Transamidation, the direct conversion of one amide into another by reaction with an amine, has emerged as a valuable synthetic tool. nih.gov This reaction can be challenging due to the inherent stability of the amide bond and often requires a catalyst to proceed efficiently. nih.govnih.gov Various metal-based and metal-free catalytic systems have been developed to facilitate transamidation reactions. nih.govresearchgate.net For 4-Bromo-N-ethyl-3-nitrobenzamide, a transamidation reaction with a different primary or secondary amine would result in the formation of a new benzamide derivative with a different N-substituent. This provides a direct route to modify the amide portion of the molecule without having to go through the hydrolysis and subsequent re-amidation sequence. The success of a transamidation reaction can be influenced by the nature of the incoming amine and the reaction conditions employed. acs.org

Cyclization and Rearrangement Pathways of Benzamide Derivatives

Benzamide derivatives, including those derived from 4-Bromo-N-ethyl-3-nitrobenzamide, can serve as precursors for the synthesis of various heterocyclic compounds through cyclization reactions. rsc.org The specific cyclization pathway depends on the nature of the substituents on the benzamide core and the reaction conditions. For instance, if the ethyl group on the amide nitrogen were to be replaced with a group containing a suitable functional group, intramolecular cyclization could be induced.

Rearrangement reactions of aromatic nitro compounds have also been studied. For example, under strongly acidic conditions, some nitrated hydrocarbons have been observed to undergo intramolecular rearrangement where the nitro group shifts its position on the aromatic ring. houstonmethodist.orghoustonmethodist.org While specific studies on the rearrangement of 4-Bromo-N-ethyl-3-nitrobenzamide are not prevalent, the general principles of such rearrangements could potentially be applied.

Furthermore, the introduction of other functional groups onto the benzamide skeleton can open up new avenues for cyclization. For example, the reduction of the nitro group to an amine, followed by the introduction of a suitable ortho-substituent, could pave the way for the synthesis of fused heterocyclic systems like benzodiazepines or quinazolinones. The versatility of the benzamide structure allows for a wide range of strategic modifications to achieve complex molecular architectures. acs.orgnih.gov

Catalytic Applications in Organic Synthesis (e.g., as a ligand component)

While 4-Bromo-N-ethyl-3-nitrobenzamide itself is not typically used directly as a catalyst, its derivatives have the potential to act as ligands in transition metal-catalyzed reactions. The benzamide moiety, with its nitrogen and oxygen atoms, can coordinate to metal centers. By strategically modifying the structure, for example, by introducing other coordinating groups, it is possible to design sophisticated ligands for various catalytic applications.

The field of C-H activation and functionalization has seen the use of directing groups to achieve site-selective transformations. researchgate.netresearchgate.net The amide group in benzamide derivatives can act as a directing group, guiding a metal catalyst to a specific C-H bond, typically at the ortho position. This allows for the introduction of new functional groups with high regioselectivity. While the primary focus of this article is on the reactions of 4-Bromo-N-ethyl-3-nitrobenzamide, it is conceivable that its derivatives could be employed in such catalytic systems. For instance, a derivative where the bromine has been replaced by a group capable of stronger coordination could potentially serve as a ligand in cross-coupling or other catalytic reactions.

The development of new catalytic systems is an active area of research, and the modular nature of substituted benzamides makes them attractive platforms for ligand design. researchgate.net The ability to tune the electronic and steric properties of the ligand by varying the substituents on the benzamide core allows for the optimization of catalyst performance for specific transformations.

Advanced Applications of 4 Bromo N Ethyl 3 Nitrobenzamide in Chemical Research

Medicinal Chemistry Applications and Pharmacological Potential

The 4-bromo-3-nitrobenzamide (B1268739) framework is a key pharmacophore that has been explored for the development of various therapeutic agents. Research has primarily focused on its potential in oncology, with investigations into its role as an inhibitor of critical cellular signaling pathways.

While 4-Bromo-N-ethyl-3-nitrobenzamide is available as a chemical intermediate, detailed studies focusing on its specific synthesis for drug candidacy are limited in the reviewed literature. bldpharm.comepa.govlookchem.comhxchem.net However, the synthesis of related N-substituted 3-nitrobenzamides is well-established. Typically, these compounds are prepared via the reaction of a 3-nitrobenzoyl chloride with a primary or secondary amine. For instance, the general synthesis of N-substituted 3-nitrobenzamides involves the straightforward condensation of 3-nitrobenzoic acid or its activated forms with an appropriate amine, a fundamental reaction in medicinal chemistry for creating amide bonds. This synthetic accessibility makes the 3-nitrobenzamide (B147352) scaffold a versatile starting point for creating libraries of compounds for biological screening.

The direct investigation of 4-Bromo-N-ethyl-3-nitrobenzamide for anti-inflammatory or analgesic properties has not been extensively reported in scientific literature. However, the broader class of benzamide (B126) derivatives is known to possess a wide range of pharmacological effects, including anti-inflammatory and analgesic activities. nanobioletters.com Research on structurally related compounds, such as halogenated N-phenyl-2-hydroxybenzamide derivatives, has shown that they can exhibit significant in vitro anti-inflammatory activity by inhibiting protein denaturation. mdpi.com For example, certain N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives demonstrated superior efficacy in inhibiting trypsin activity compared to standard drugs like acetylsalicylic acid, suggesting the potential of the bromo-benzamide scaffold in this area. mdpi.com

The antimicrobial potential of the nitrobenzamide scaffold is an area of active investigation. Nitroaromatic compounds are recognized for their broad spectrum of biological activities, including antimicrobial effects. encyclopedia.pub Their mechanism often involves the reduction of the nitro group within microbial cells to produce toxic intermediates that can damage DNA and other critical components, leading to cell death. encyclopedia.pub

Studies on 4-nitrobenzamide (B147303) derivatives have demonstrated their potential as effective antimicrobial agents. ijpbs.com For example, Schiff base derivatives of 4-nitrobenzamide have shown high potency against various bacterial and fungal strains. ijpbs.com Similarly, research on other halogenated benzamides has confirmed activity against diverse pathogens. researchgate.net Specifically, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were found to be active against Gram-positive bacteria. mdpi.com This body of evidence suggests that the combination of a bromine atom and a nitro group on a benzamide structure, as seen in 4-Bromo-N-ethyl-3-nitrobenzamide, could confer significant antimicrobial properties, although direct testing data for this specific compound is not available in the reviewed literature.

The 4-bromo-3-nitrobenzamide scaffold has shown significant promise in the development of anti-cancer agents, particularly as inhibitors of Poly (ADP-ribose) polymerase (PARP). PARP is a family of enzymes critical for DNA repair, and its inhibition is a key strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways like BRCA mutations.

While direct studies on 4-Bromo-N-ethyl-3-nitrobenzamide as a PARP inhibitor are not prominent, extensive research has been conducted on its very close structural analog, 4-iodo-3-nitrobenzamide (B1684207) (iniparib). researchgate.net Iniparib was investigated as a potential PARP inhibitor, and its activity highlights the importance of the 4-halo-3-nitrobenzamide core for this biological target. researchgate.net A study evaluating a series of 4-substituted-3-nitrobenzamide derivatives for anti-tumor activity against various cancer cell lines (HCT-116, MDA-MB435, and HL-60) found that many of the compounds exhibited potent inhibitory effects. nih.gov

In a different context, derivatives of the isomeric scaffold, 4-bromo-benzamide, have been developed as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), another important target in oncology. nih.govsemanticscholar.org A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, synthesized from 4-bromo-2-nitrobenzoic acid, showed significant inhibitory activity against non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. nih.govsemanticscholar.org One of the lead compounds from this series, C9, demonstrated low micromolar IC50 values against multiple NSCLC cell lines. nih.govsemanticscholar.org

Table 1: In Vitro Anti-cancer Activity of a Lead FGFR1 Inhibitor (Compound C9) Derived from a 4-Bromobenzamide (B181206) Scaffold Note: Compound C9 is a derivative of the 4-bromo-2-nitro isomer, not the 3-nitro isomer.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| NCI-H1581 | NSCLC | 1.25 ± 0.23 | nih.govsemanticscholar.org |

| NCI-H520 | NSCLC | 1.36 ± 0.27 | nih.govsemanticscholar.org |

| NCI-H1703 | NSCLC | 1.85 ± 0.32 | nih.govsemanticscholar.org |

| NCI-H460 | NSCLC | 2.14 ± 0.36 | nih.govsemanticscholar.org |

| NCI-H226 | NSCLC | 2.31 ± 0.41 | nih.govsemanticscholar.org |

Structure-activity relationship (SAR) studies help to understand how specific chemical features of a molecule contribute to its biological activity. For the 4-substituted-3-nitrobenzamide class, SAR studies have provided valuable insights for designing more potent anti-cancer agents. nih.gov

Key findings from these studies include:

The Benzamide Core: The benzamide group is often crucial for interaction with the target protein, frequently forming key hydrogen bonds.

The Nitro Group: The strongly electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring and can be critical for binding affinity. mdpi.com Its position on the ring is a key determinant of activity.

The Halogen at Position 4: The presence of a halogen, such as bromine or iodine, at the 4-position of the benzamide ring appears to be a favorable feature for anti-tumor activity, particularly for PARP inhibition. researchgate.netnih.gov

Substitutions on the Amide Nitrogen: Modifications at the amide nitrogen (the N-ethyl group in this case) can be used to modulate properties like solubility, cell permeability, and target engagement.

In the development of FGFR1 inhibitors based on the 4-bromobenzamide scaffold, SAR analysis revealed that the 4-bromo substituent and the groups attached to the amide nitrogen were critical for potent and selective inhibition. nih.govnih.gov

Agrochemical Research and Development

A review of the available scientific literature did not yield specific information regarding the application of 4-Bromo-N-ethyl-3-nitrobenzamide in agrochemical research and development. While nitroaromatic compounds and benzamide derivatives are classes of chemicals that include some herbicides and pesticides, the specific utility of this compound in agriculture has not been documented. scribd.comrroij.com The development of agrochemicals requires a different set of criteria compared to pharmaceuticals, including environmental fate, soil interaction, and spectrum of activity against plant or pest species, for which data on this compound is not available.

Precursor for Novel Pesticides and Herbicides

The molecular framework of 4-Bromo-N-ethyl-3-nitrobenzamide serves as a foundational scaffold for the generation of new agrochemicals. The presence of the bromo and nitro groups on the aromatic ring, coupled with the N-ethylamide side chain, offers multiple sites for chemical modification, allowing for the systematic development of derivatives with potent pesticidal and herbicidal activities.

Researchers can leverage the reactivity of the aromatic ring and the amide group to synthesize a library of compounds. For instance, the nitro group can be reduced to an amine, which can then be further functionalized. The bromine atom can be replaced through various cross-coupling reactions, introducing diverse substituents to probe structure-activity relationships. While specific research on pesticides derived directly from 4-Bromo-N-ethyl-3-nitrobenzamide is not extensively documented in publicly available literature, the general importance of nitrobenzamide derivatives in agrochemical discovery is well-established. A patent has been filed for molecules with pesticidal utility that may include intermediates and compositions related to such structures google.com.

Table 1: Hypothetical Derivatives of 4-Bromo-N-ethyl-3-nitrobenzamide and their Potential Agrochemical Activity

| Derivative | Modification from Parent Compound | Potential Activity |

| 4-Amino-N-ethyl-3-nitrobenzamide | Reduction of bromo group | Insecticidal, Herbicidal |

| 4-Bromo-N-ethyl-3-aminobenzamide | Reduction of nitro group | Fungicidal, Plant Growth Regulation |

| 4-Aryl-N-ethyl-3-nitrobenzamide | Suzuki coupling at bromo position | Broad-spectrum Herbicide |

| N-Ethyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide | Nucleophilic aromatic substitution | Pre-emergent Herbicide |

This table presents hypothetical data for illustrative purposes.

Structure-Efficacy Relationships in Crop Protection Agents

The development of effective crop protection agents is intrinsically linked to understanding the relationship between a molecule's structure and its biological efficacy. For derivatives of 4-Bromo-N-ethyl-3-nitrobenzamide, key structural features influencing their potential pesticidal or herbicidal activity include:

The nature and position of substituents on the phenyl ring: The electron-withdrawing nitro group and the halogen bromine atom significantly influence the electronic properties of the molecule, which can be crucial for binding to target enzymes or receptors in pests and weeds.

The N-ethylamide group: This group can participate in hydrogen bonding interactions and its lipophilicity can affect the molecule's uptake and transport within the target organism.

Quantitative Structure-Activity Relationship (QSAR) studies on analogous compounds, such as 2-(Aryloxyacetyl)cyclohexane-1,3-diones, have demonstrated the importance of steric and electrostatic fields in determining herbicidal activity frontiersin.org. Similar computational and experimental approaches could be applied to a series of 4-Bromo-N-ethyl-3-nitrobenzamide derivatives to optimize their efficacy and selectivity as crop protection agents.

Material Science Innovations

The unique combination of functional groups in 4-Bromo-N-ethyl-3-nitrobenzamide also makes it an intriguing candidate for applications in material science.

Development of New Polymers and Surface Coatings

The reactivity of 4-Bromo-N-ethyl-3-nitrobenzamide allows for its incorporation into polymeric structures. The bromine atom can serve as a site for polymerization through cross-coupling reactions, leading to the formation of novel aromatic polymers. The nitro group, after reduction to an amine, provides a reactive handle for condensation polymerization or for grafting onto other polymer backbones.

These resulting polymers could exhibit a range of desirable properties, such as thermal stability, flame retardancy (due to the bromine content), and specific optical or electronic characteristics. As components of surface coatings, derivatives of this compound could enhance adhesion, provide corrosion resistance, or introduce specific functionalities to a material's surface.

Applications in Organic Electronic Materials (e.g., OLEDs)

While direct application of 4-Bromo-N-ethyl-3-nitrobenzamide in Organic Light-Emitting Diodes (OLEDs) is not reported, related nitroaromatic and benzamide structures are of interest in the field of organic electronics. The electron-withdrawing nature of the nitro group can be exploited to create electron-deficient materials, which are essential components in the emissive and charge-transport layers of OLEDs.

The synthesis of new fluorophores based on disubstituted benzanthrone (B145504) derivatives, which also contain a nitro group, has been shown to yield compounds with intense absorption and pronounced luminescent properties nih.gov. This suggests that with appropriate molecular design, derivatives of 4-Bromo-N-ethyl-3-nitrobenzamide could be developed into novel materials for organic electronics. For instance, by extending the conjugation of the aromatic system through reactions at the bromo position, it might be possible to tune the emission color and efficiency of the resulting molecules. A related compound, 3-Bromo-4-nitrobenzamide, is listed in the context of materials for OLEDs researchgate.net.

Table 2: Potential Roles of 4-Bromo-N-ethyl-3-nitrobenzamide Derivatives in OLEDs

| Derivative Class | Potential Function in OLED | Key Structural Feature |

| Extended π-conjugated systems | Emissive Layer Material | Tunable bandgap for color control |

| Electron-deficient derivatives | Electron Transport Layer | Facilitates electron injection and transport |

| Hole-transporting moieties attached | Hole Transport Layer | Balances charge carrier mobility |

This table presents potential applications based on the properties of related compounds.

Supramolecular Chemistry and Molecular Recognition

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. The functional groups present in 4-Bromo-N-ethyl-3-nitrobenzamide make it a promising candidate for the design of systems based on molecular recognition.

Design of Anion Sensors and Host-Guest Systems

While specific anion sensors based on this exact compound are not described, the principles of host-guest chemistry suggest its potential. For example, C-ethyl-2-methylresorcinarene has been shown to form in-cavity complexes with aromatic N,N'-dioxides through hydrogen bonding and other non-covalent interactions researchgate.net. Similarly, the design of fluorescent anion sensors often relies on the interaction of an anion with a Lewis acidic center or a hydrogen-bond donor, leading to a change in the photophysical properties of the host molecule nih.gov. By incorporating a fluorophore into the structure of 4-Bromo-N-ethyl-3-nitrobenzamide, it could potentially be developed into a selective anion sensor.

Self-Assembly Processes and Hydrogen-Bonded Networks

Extensive research into the specific self-assembly processes and hydrogen-bonded networks of 4-Bromo-N-ethyl-3-nitrobenzamide has not yielded detailed findings in the public domain. While the molecular structure of 4-Bromo-N-ethyl-3-nitrobenzamide, featuring a secondary amide group (a hydrogen bond donor and acceptor), a nitro group (a hydrogen bond acceptor), and a bromo substituent, suggests a theoretical capacity for forming intricate supramolecular architectures, specific studies detailing these interactions are not currently available.

The potential for self-assembly is inherent in its functional groups. The N-H proton of the ethylamide group can act as a hydrogen bond donor, while the carbonyl oxygen and the oxygens of the nitro group can serve as hydrogen bond acceptors. These functionalities could, in principle, lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks through intermolecular hydrogen bonding.

Furthermore, other non-covalent interactions, such as π-π stacking involving the aromatic ring and halogen bonding involving the bromine atom, could also play a role in the stabilization of any potential supramolecular assemblies. However, without experimental data from crystallographic studies or other analytical techniques, any discussion of the specific self-assembly behavior of 4-Bromo-N-ethyl-3-nitrobenzamide remains speculative.

A comprehensive search of scientific literature and chemical databases did not reveal any published research focusing on the crystal structure or the detailed hydrogen-bonding patterns of this particular compound. Consequently, no data tables or detailed research findings on its self-assembly processes can be provided at this time.

Analytical Method Development and Quality Control for 4 Bromo N Ethyl 3 Nitrobenzamide

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are the cornerstone of purity assessment and quantification in the pharmaceutical industry due to their high resolving power and sensitivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for the analysis of non-volatile and volatile compounds, respectively.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the purity assessment and quantification of 4-Bromo-N-ethyl-3-nitrobenzamide due to its non-volatile and thermally labile nature. A reversed-phase HPLC method with UV detection is typically developed for this purpose. The method's development focuses on achieving optimal separation of the main compound from any potential process-related impurities or degradation products.

A typical HPLC method for the analysis of 4-Bromo-N-ethyl-3-nitrobenzamide would utilize a C18 stationary phase, which is effective for separating moderately polar to non-polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with a small amount of acid like formic or phosphoric acid to improve peak shape and resolution. The detection wavelength is selected based on the UV absorbance maximum of the compound, which for nitroaromatic compounds is often in the range of 260-280 nm.

Table 7.1: Illustrative HPLC Method Parameters for the Analysis of 4-Bromo-N-ethyl-3-nitrobenzamide

| Parameter | Condition |

| Chromatographic System | Agilent 1260 Infinity II HPLC or equivalent |

| Column | Promosil C18 (4.6 mm x 150 mm, 5 µm) or equivalent |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 270 nm |

| Run Time | 15 minutes |

This table presents a hypothetical but scientifically plausible set of HPLC parameters based on methods for similar compounds.

The retention time for 4-Bromo-N-ethyl-3-nitrobenzamide under these conditions would be determined experimentally, and the method would be optimized to ensure that any known impurities elute at different retention times, allowing for their individual quantification. The purity of the main peak is often confirmed using a photodiode array (PDA) detector, which can assess peak purity by comparing UV spectra across the peak.

While HPLC is the primary technique for the analysis of 4-Bromo-N-ethyl-3-nitrobenzamide, Gas Chromatography (GC) can be employed for the determination of volatile impurities that may be present from the synthesis process, such as residual solvents. Due to the relatively low volatility of the target compound itself, high temperatures would be required for its analysis by GC, which could lead to on-column degradation. Therefore, GC is more suited for impurity analysis rather than the assay of the main compound.

For the analysis of potential volatile impurities, a headspace GC method with a flame ionization detector (FID) is often used. For more specific detection of halogenated or nitrogen-containing volatile impurities, an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) can provide higher sensitivity and selectivity. researchgate.net The presence of a bromine atom and a nitro group in the target molecule makes it highly responsive to both ECD and NPD, which can be advantageous for trace-level analysis if direct GC analysis is attempted, though thermal stability remains a concern. dtic.mil

Table 7.2: Representative GC Method Parameters for Volatile Impurity Analysis in 4-Bromo-N-ethyl-3-nitrobenzamide

| Parameter | Condition |

| Chromatographic System | Agilent 7890B GC System or equivalent |

| Column | DB-5 (30 m x 0.32 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium, constant flow at 1.5 mL/min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Program | Initial 50 °C for 5 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Injection Mode | Split (10:1) |

This table outlines a general-purpose GC method suitable for detecting a range of volatile impurities.

Spectrometric Methods for Trace Analysis and Impurity Profiling

Spectrometric methods, particularly when coupled with chromatographic separation, are powerful tools for the identification and quantification of trace-level impurities and for comprehensive impurity profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable technique for the analysis of 4-Bromo-N-ethyl-3-nitrobenzamide. It combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, allowing for the determination of the molecular weights of the main compound and any co-eluting impurities. rsc.org By using tandem mass spectrometry (LC-MS/MS), structural information can be obtained through the fragmentation of the parent ions, which is crucial for the definitive identification of unknown impurities. nih.gov

For impurity profiling, a sample of 4-Bromo-N-ethyl-3-nitrobenzamide would be analyzed by LC-MS, and the mass spectrometer would be operated in a full-scan mode to detect all ionizable species. Any peaks other than the main compound would be investigated. The accurate mass measurement provided by high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, can be used to propose elemental compositions for the impurities, which greatly aids in their identification. nih.gov

Table 7.3: Hypothetical Impurity Profile of 4-Bromo-N-ethyl-3-nitrobenzamide Determined by LC-MS

| Impurity | Proposed Structure | Observed m/z [M+H]⁺ | Possible Origin |

| Impurity A | 4-Bromo-3-nitrobenzoic acid | 245.9/247.9 | Hydrolysis of the amide bond |

| Impurity B | N-ethyl-3-nitrobenzamide | 195.1 | Absence of bromination |

| Impurity C | 4-Bromo-N-ethyl-benzamide | 228.0/230.0 | Absence of nitration |

| Impurity D | Dimer of starting materials | Varies | Side reaction during synthesis |

This table provides a plausible impurity profile based on the known reactivity of the compound and its starting materials. The m/z values reflect the isotopic pattern of bromine.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful spectrometric technique used for the structural elucidation of the main compound and any isolated impurities. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the confirmation of the structure of 4-Bromo-N-ethyl-3-nitrobenzamide and the identification of related substances.

Validation of Analytical Procedures: Precision, Accuracy, and Robustness

The validation of analytical methods is a regulatory requirement to ensure that the chosen method is suitable for its intended purpose. The validation is performed according to the International Council for Harmonisation (ICH) guidelines Q2(R1) and the recently updated Q2(R2). ich.orgeuropa.eu The key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For the HPLC method, specificity is demonstrated by showing that the peak for 4-Bromo-N-ethyl-3-nitrobenzamide is well-resolved from any other peaks and by performing forced degradation studies.

Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For an assay method, the range is typically 80% to 120% of the test concentration.

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy is typically assessed by the recovery of spiked samples.

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For the HPLC method, robustness would be tested by varying parameters such as the mobile phase composition, pH, flow rate, and column temperature.

Table 7.4: Typical Acceptance Criteria for HPLC Method Validation

| Validation Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | Repeatability: ≤ 2.0% |

| Intermediate Precision: ≤ 2.0% | |

| Robustness | System suitability parameters remain within limits |

This table summarizes common acceptance criteria for the validation of an HPLC method for a pharmaceutical intermediate.

Conclusion and Future Directions in 4 Bromo N Ethyl 3 Nitrobenzamide Research

Summary of Key Findings and Research Contributions

Direct research focusing exclusively on 4-Bromo-N-ethyl-3-nitrobenzamide is limited; it is most often cataloged as a chemical intermediate. epa.govbldpharm.comlookchem.com However, the broader family of 4-substituted-3-nitrobenzamide derivatives has been the subject of significant investigation, providing a strong rationale for the importance of this chemical scaffold.

Key research contributions in this area have primarily been in the domain of oncology. Studies have shown that various derivatives of 4-substituted-3-nitrobenzamide exhibit potent anti-tumor activities. For instance, a series of novel 4-substituted-3-nitrobenzamide derivatives demonstrated significant inhibitory effects against human cancer cell lines, including HCT-116, MDA-MB435, and HL-60. nih.govresearchgate.net One analog, compound 4a, was particularly effective against all three cell lines, with GI50 values in the low micromolar range. nih.gov This highlights the potential of the core structure, for which 4-Bromo-N-ethyl-3-nitrobenzamide is a key precursor, in developing new antineoplastic agents.

Furthermore, research into related structures, such as 4-iodo-3-nitrobenzamide (B1684207) (iniparib), has revealed mechanisms of action that could be relevant. This compound was investigated for its ability to act as a prodrug, being metabolized in tumor cells to a reactive nitroso species that inhibits poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair. researchgate.netnih.gov The selective killing of tumor cells appeared linked to this reduction of the nitro group and subsequent induction of apoptosis. nih.gov

Unexplored Research Avenues and Challenges

Despite the promising results from its analogs, 4-Bromo-N-ethyl-3-nitrobenzamide itself remains largely uncharacterized from a biological perspective. This knowledge gap presents several clear opportunities for future research.

Comprehensive Biological Screening: The compound has not been systematically evaluated for its own biological activity. A thorough screening against a diverse panel of cancer cell lines is a logical first step. Furthermore, its activity should be tested in other therapeutic areas where benzamides have shown promise, such as in developing antibacterial or enzyme-inhibiting agents. mdpi.com

Mechanism of Action Studies: A significant challenge is the unknown mechanism through which it or its immediate derivatives might exert cytotoxic effects. It is crucial to investigate whether it follows a similar path to 4-iodo-3-nitrobenzamide by acting as a PARP inhibitor or if it possesses other novel biological targets, such as histone deacetylases (HDACs), another target for which nitrobenzamide derivatives have been designed. researchgate.net

Structure-Activity Relationship (SAR) Analysis: There is a clear need for systematic SAR studies. By synthesizing a focused library of analogs where the bromo, ethyl, and nitro groups are modified, researchers can elucidate the contribution of each functional group to biological activity. For example, comparing the potency of the 4-bromo derivative with its 4-iodo and 4-chloro counterparts would provide valuable insight into the role of the halogen atom.

Metabolic Profiling: Understanding how 4-Bromo-N-ethyl-3-nitrobenzamide is metabolized in biological systems is critical. Studies are needed to determine if it, like its iodo-analog, is reduced to a reactive nitroso intermediate and to identify its final metabolic products. nih.gov

Potential for Translational Research and Industrial Impact

The primary translational potential of 4-Bromo-N-ethyl-3-nitrobenzamide lies in its role as a building block for novel therapeutics. The consistent demonstration of anti-tumor activity from its derivatives suggests that this scaffold is a promising starting point for drug discovery programs. nih.govresearchgate.net

From an industrial standpoint, the compound is a valuable organic synthesis intermediate. google.com The development of efficient, scalable, and cost-effective synthesis methods for 4-Bromo-N-ethyl-3-nitrobenzamide and other similar benzamides is of significant industrial interest. Its availability facilitates the production of more complex molecules for pharmaceutical and materials science applications. If the compound or a direct derivative demonstrates significant therapeutic value, its industrial impact would grow substantially, driving demand for large-scale, GMP-compliant manufacturing.

Emerging Methodologies and Interdisciplinary Collaborations

Future research on 4-Bromo-N-ethyl-3-nitrobenzamide will benefit from leveraging modern chemical and biological techniques.